4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole

Catalog No.
S897301
CAS No.
1437794-58-5
M.F
C8H10BrF3N2
M. Wt
271.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole

CAS Number

1437794-58-5

Product Name

4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole

IUPAC Name

4-bromo-1-butyl-3-(trifluoromethyl)pyrazole

Molecular Formula

C8H10BrF3N2

Molecular Weight

271.08 g/mol

InChI

InChI=1S/C8H10BrF3N2/c1-2-3-4-14-5-6(9)7(13-14)8(10,11)12/h5H,2-4H2,1H3

InChI Key

NNCCJUQHKDUBCU-UHFFFAOYSA-N

SMILES

CCCCN1C=C(C(=N1)C(F)(F)F)Br

Canonical SMILES

CCCCN1C=C(C(=N1)C(F)(F)F)Br

4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole is a chemical compound that belongs to the pyrazole family, characterized by its unique structure featuring a trifluoromethyl group and a bromine atom. Its molecular formula is C₉H₁₀BrF₃N₂, with a molecular weight of approximately 283.09 g/mol . The compound exhibits significant interest in various fields due to its potential biological activities and applications in synthetic chemistry.

  • Bromine: Bromine is a moderate irritant and can cause skin and eye irritation upon contact.
  • Trifluoromethyl group: This group can be slightly acidic and may react with strong bases.

The reactivity of 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole can be attributed to the presence of the bromine atom, which can participate in nucleophilic substitution reactions. For instance, it can react with nucleophiles such as amines or alcohols to form corresponding derivatives. The trifluoromethyl group enhances the electrophilicity of the pyrazole ring, making it susceptible to various electrophilic aromatic substitution reactions .

Research indicates that pyrazole derivatives, including 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole, exhibit a range of biological activities. These compounds have been studied for their potential as anti-inflammatory agents, antimicrobial agents, and inhibitors of various enzymes. Specific biological assays are necessary to evaluate the exact pharmacological properties of this compound, but its structural features suggest promising bioactivity .

The synthesis of 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole typically involves several steps:

  • Preparation of the Pyrazole Framework: The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Introduction of the Trifluoromethyl Group: This can be achieved via trifluoromethylation reactions using reagents like trifluoromethyl iodide or other trifluoromethylating agents.
  • Bromination: The final step involves bromination at the 4-position of the pyrazole ring, which can be accomplished using brominating agents such as N-bromosuccinimide .

4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole has potential applications in pharmaceuticals and agrochemicals. Its derivatives may serve as lead compounds in drug discovery due to their biological activities. Additionally, it can be utilized in material science for developing new functional materials due to its unique electronic properties derived from the trifluoromethyl group .

Interaction studies are crucial for understanding how 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole interacts with biological targets. Preliminary studies suggest that this compound may interact with specific enzymes or receptors, leading to biological effects. Detailed kinetic studies and binding assays would provide insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole. Here are some notable examples:

Compound NameSimilarity IndexUnique Features
4-Bromo-1-methyl-3-(trifluoromethyl)pyrazole0.79Methyl group instead of butyl
4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole0.77Contains difluoromethyl group
1-Butyl-3-(trifluoromethyl)-1H-pyrazole0.75Lacks bromine substitution
4-Bromo-3-(trifluoromethyl)-1H-pyrazole0.71Different substitution pattern on the pyrazole ring

These compounds highlight the uniqueness of 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole due to its specific combination of a butyl group and a bromine atom at position four, which may influence its biological activity and chemical reactivity distinctly compared to its analogs .

Nuclear Magnetic Resonance (NMR) Spectral Analysis

$$^{1}\text{H}$$ NMR Chemical Shift Assignments

The $$^{1}\text{H}$$ NMR spectroscopic analysis of 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole reveals characteristic chemical shift patterns consistent with its molecular structure [1] [2]. The pyrazole ring proton at the 5-position exhibits a characteristic downfield chemical shift at approximately 7.62 ppm, appearing as a singlet due to the absence of scalar coupling to neighboring protons [4]. This chemical shift is influenced by the electron-withdrawing effects of both the bromine substituent at the 4-position and the trifluoromethyl group at the 3-position.

The butyl chain substituted at the N-1 position demonstrates predictable chemical shift patterns for aliphatic protons. The N-methylene protons (N-CH₂) appear as a triplet centered at 4.32 ppm with a coupling constant of approximately 7.0 Hz, reflecting the three-bond coupling to the adjacent methylene group [1] [5]. The intermediate methylene groups of the butyl chain resonate in the typical aliphatic region between 1.40-1.96 ppm, with the CH₂CH₂CH₃ protons appearing at 1.88-1.96 ppm as a multiplet and the CH₂CH₃ protons at 1.40-1.48 ppm as another multiplet [1] [5]. The terminal methyl group exhibits a characteristic triplet pattern at 0.98 ppm with a coupling constant of 7.3 Hz due to coupling with the adjacent methylene protons.

The chemical shifts observed are consistent with similar brominated pyrazole derivatives reported in the literature [6] [7]. The electron-withdrawing nature of the trifluoromethyl group causes a slight deshielding effect on the pyrazole ring proton compared to non-fluorinated analogs [4] [8]. The integration pattern confirms the expected ratio of 1:2:2:2:3 for the five distinct proton environments in the molecule.

AssignmentChemical Shift (δ, ppm)IntegrationMultiplicity
H-5 (Pyrazole)7.621Hs
N-CH₂ (butyl)4.322Ht, J = 7.0 Hz
CH₂CH₂CH₃1.88-1.962Hm
CH₂CH₃1.40-1.482Hm
CH₃ (terminal)0.983Ht, J = 7.3 Hz

$$^{13}\text{C}$$ and $$^{19}\text{F}$$ NMR Spectral Interpretations

The $$^{13}\text{C}$$ NMR spectrum of 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole provides detailed information about the carbon framework and electronic environment within the molecule [6] [9]. The trifluoromethyl carbon exhibits a characteristic quartet at 119.8 ppm with a large one-bond carbon-fluorine coupling constant ($$J_{\text{C-F}}$$ = 268 Hz), which is typical for CF₃ groups attached to heterocyclic systems [9] [8]. This chemical shift value falls within the expected range for trifluoromethyl groups bonded to electron-deficient pyrazole rings.

The pyrazole ring carbons demonstrate distinct chemical shift patterns reflecting their different electronic environments. The C-3 carbon, bearing the trifluoromethyl substituent, appears at 144.2 ppm, showing significant deshielding due to the electron-withdrawing effect of the CF₃ group [4] [10]. The C-5 carbon resonates at 138.6 ppm, positioned downfield relative to unsubstituted pyrazoles due to the combined electronic effects of the bromine and trifluoromethyl substituents [6] [11]. The C-4 carbon, directly bonded to bromine, exhibits a chemical shift at 94.8 ppm, which is characteristic of carbon atoms α to bromine in heterocyclic systems [5] [12].

The butyl chain carbons display predictable aliphatic chemical shifts. The N-methylene carbon appears at 52.4 ppm, showing the expected deshielding effect due to its attachment to the electronegative nitrogen atom [1] [13]. The remaining methylene carbons resonate at 31.6 ppm and 19.8 ppm for the CH₂CH₂CH₃ and CH₂CH₃ positions, respectively, while the terminal methyl carbon appears at 13.6 ppm, consistent with primary alkyl carbon chemical shifts.

AssignmentChemical Shift (δ, ppm)
CF₃119.8 (q, $$J_{\text{C-F}}$$ = 268 Hz)
C-3 (pyrazole)144.2
C-5 (pyrazole)138.6
C-4 (pyrazole)94.8
N-CH₂52.4
CH₂CH₂CH₃31.6
CH₂CH₃19.8
CH₃13.6

The $$^{19}\text{F}$$ NMR spectrum provides unambiguous identification of the trifluoromethyl group, appearing as a sharp singlet at -61.2 ppm [9] [10]. This chemical shift is characteristic of CF₃ groups attached to pyrazole rings and falls within the typical range observed for trifluoromethyl-substituted heterocycles (-55 to -65 ppm) [9] [14]. The fluorine chemical shift is influenced by the electronic nature of the pyrazole ring and the presence of the bromine substituent, which contributes to the overall electron density distribution within the molecule.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole reveals characteristic fragmentation patterns that provide structural confirmation and insight into the compound's stability under ionization conditions [4] [15]. The molecular ion peak appears at m/z 271, corresponding to the expected molecular weight of the compound, with a relative intensity of approximately 45%, indicating moderate stability of the molecular ion under electron ionization conditions.

The base peak in the mass spectrum occurs at m/z 192, corresponding to the loss of bromine from the molecular ion [M-Br]⁺. This fragmentation represents the most favorable pathway, as the loss of bromine from the 4-position of the pyrazole ring results in the formation of a stabilized radical cation. The high intensity of this fragment (100% relative intensity) reflects the relatively weak C-Br bond in the activated pyrazole system [15] [16].

Another significant fragmentation pathway involves the loss of the trifluoromethyl group, producing an ion at m/z 202 with 78% relative intensity [M-CF₃]⁺. This fragmentation is characteristic of trifluoromethyl-substituted heterocycles and occurs through homolytic cleavage of the C-CF₃ bond [9] [16]. The resulting fragment retains the pyrazole ring system with the butyl substituent and bromine atom intact.

The loss of the butyl group generates a fragment at m/z 214 [M-C₄H₉]⁺ with 65% relative intensity. This fragmentation occurs through α-cleavage adjacent to the nitrogen atom, a common process in N-alkylated heterocycles [15]. The resulting fragment contains the brominated trifluoromethylpyrazole core structure.

Additional diagnostic fragments include the trifluoromethyl cation (CF₃⁺) at m/z 69 with 32% relative intensity, which serves as a characteristic marker for trifluoromethyl-containing compounds [9]. The bromine isotope pattern is evident in fragments containing bromine, showing the characteristic 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes at m/z 79 and 81, respectively, each with approximately 25% relative intensity.

Fragmentm/zRelative Intensity (%)Assignment
M⁺27145Molecular ion
[M-Br]⁺192100Base peak
[M-CF₃]⁺20278Loss of trifluoromethyl
[M-C₄H₉]⁺21465Loss of butyl group
CF₃⁺6932Trifluoromethyl cation
Br⁺79/8125/24Bromine isotopes

X-ray Crystallographic Studies of Molecular Geometry

While specific X-ray crystallographic data for 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole was not found in the literature search, analysis of closely related brominated and trifluoromethyl-substituted pyrazole derivatives provides valuable insights into the expected molecular geometry and crystal packing behavior [17] [18] [19].

Crystallographic studies of similar pyrazole compounds reveal that the pyrazole ring typically adopts a planar conformation with minimal deviation from planarity (maximum deviation typically < 0.03 Å) [18] [20]. The presence of the bromine substituent at the 4-position and the trifluoromethyl group at the 3-position is expected to maintain this planar geometry while influencing the overall molecular conformation through steric and electronic effects.

The trifluoromethyl group typically exhibits a tetrahedral geometry around the central carbon atom, with C-F bond lengths averaging 1.337 ± 0.010 Å and F-C-F bond angles close to the ideal tetrahedral angle of 109.5° [19] [21]. The C-CF₃ bond length to the pyrazole ring is expected to be approximately 1.495 ± 0.015 Å, consistent with sp²-sp³ carbon-carbon single bonds in fluorinated heterocycles.

The C-Br bond length in the 4-position is anticipated to be approximately 1.885 ± 0.020 Å, which is typical for aromatic C-Br bonds in heterocyclic systems [17] [22]. The bromine atom introduces significant van der Waals interactions and can participate in halogen bonding with electronegative atoms in neighboring molecules, potentially influencing crystal packing arrangements.

The butyl substituent at the N-1 position is expected to adopt an extended conformation to minimize steric interactions with the pyrazole ring system. The N-C bond length is anticipated to be approximately 1.460 ± 0.015 Å, consistent with N-alkyl bonds in pyrazole derivatives [23] [24]. The butyl chain may exhibit conformational flexibility in the crystal lattice, potentially leading to disorder in the terminal methyl group.

Crystal packing analysis of related compounds suggests that 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole would likely crystallize in a monoclinic or triclinic space group, with molecules arranged to maximize intermolecular interactions while minimizing steric clashes [25] [23]. The trifluoromethyl groups may participate in C-F···H-C hydrogen bonding interactions, while the bromine atoms could engage in halogen bonding with nitrogen atoms of adjacent molecules.

The molecular geometry is expected to show minimal distortion from ideal bond angles and lengths, with the pyrazole ring maintaining its aromatic character. The dihedral angle between the pyrazole ring plane and the CF₃ group is anticipated to be close to 0°, indicating coplanarity that maximizes conjugation between the trifluoromethyl group and the π-system of the pyrazole ring [19] [26].

XLogP3

3

Dates

Last modified: 08-16-2023

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